![molecular formula C11H11NO B077124 6-Methoxynaphthalen-2-amine CAS No. 13101-88-7](/img/structure/B77124.png)
6-Methoxynaphthalen-2-amine
Overview
Description
6-Methoxynaphthalen-2-amine is a chemical compound with the CAS Number: 13101-88-7. It has a molecular weight of 173.21 and its IUPAC name is 6-methoxy-2-naphthalenamine . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
While specific synthesis routes for 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Molecular Structure Analysis
The molecular structure of 6-Methoxynaphthalen-2-amine consists of a naphthalene ring with an amine group at the 2nd position and a methoxy group at the 6th position .Chemical Reactions Analysis
While specific chemical reactions involving 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Physical And Chemical Properties Analysis
6-Methoxynaphthalen-2-amine is a solid substance. It should be stored in a dark place, sealed in dry, at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found .Scientific Research Applications
Synthesis of Naproxen Derivatives
6-Methoxynaphthalen-2-amine can be used in the synthesis of naproxen derivatives . For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Pharmaceutical Synthesis
6-Methoxynaphthalen-2-amine can be used in pharmaceutical synthesis . Due to the importance of amides in pharmaceutical synthesis, a coupling between naproxen and 2,2-diphenylethylamine via amide bond formation was achieved to obtain N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Biological Activities
Compounds containing 2,2-diphenylethan-1-amine, a fragment present in the structure of 6-Methoxynaphthalen-2-amine, exhibit a broad spectrum of biological activities . These include antagonistic, antibacterial, antiplasmodial, estrogen agonist/antagonist, and serotonin (5-HT) re-uptake .
Safety And Hazards
The safety information for 6-Methoxynaphthalen-2-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Future Directions
6-Methoxynaphthalen-2-amine has been used in the synthesis of other compounds, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . It has also been studied for its effects on pancreatic cancer cells . Future research could explore its potential uses in other areas of medicine or chemistry .
properties
IUPAC Name |
6-methoxynaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWDIGUUVRCTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynaphthalen-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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